molecular formula C6H12O2 B14539507 1-Butene, 3,4-dimethoxy- CAS No. 62102-54-9

1-Butene, 3,4-dimethoxy-

Cat. No.: B14539507
CAS No.: 62102-54-9
M. Wt: 116.16 g/mol
InChI Key: IQYJHLNENJKEMV-UHFFFAOYSA-N
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Description

1-Butene, 3,4-dimethoxy- is an organic compound with the molecular formula C6H12O2. It is a derivative of butene, featuring two methoxy groups attached to the third and fourth carbon atoms of the butene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butene, 3,4-dimethoxy- can be synthesized through the reaction of 1,3-butadiene with methanol in the presence of a catalyst. The reaction typically involves the use of a palladium-tellurium (PdTe) catalyst, which promotes the formation of the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the production of 1-Butene, 3,4-dimethoxy- involves the continuous flow of 1,3-butadiene and methanol over a PdTe/C catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Butene, 3,4-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Butene, 3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, during oxidation reactions, the compound interacts with oxygen to form polyperoxides, which then decompose to form various oxidation products. The presence of metal catalysts can significantly influence the reaction pathways and selectivity .

Comparison with Similar Compounds

Comparison: 1-Butene, 3,4-dimethoxy- is unique due to the positioning of its methoxy groups, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Butene, 3,3-dimethyl-, which has methyl groups instead of methoxy groups, 1-Butene, 3,4-dimethoxy- exhibits different chemical behavior, particularly in oxidation and substitution reactions. Similarly, 2-Butene, 1,4-dimethoxy- and Butane, 1,4-dimethoxy- have different structural arrangements, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

3,4-dimethoxybut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-6(8-3)5-7-2/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYJHLNENJKEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446301
Record name 1-Butene, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62102-54-9
Record name 1-Butene, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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